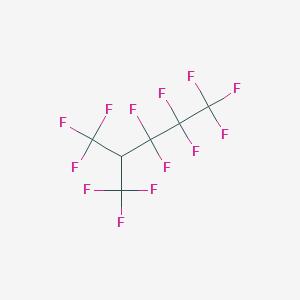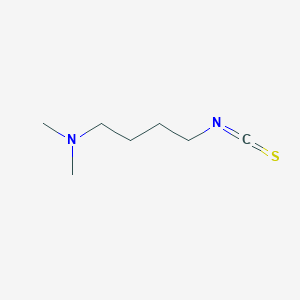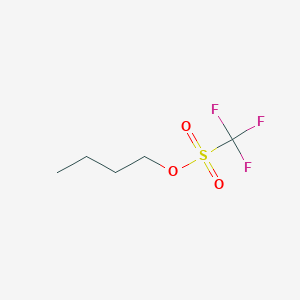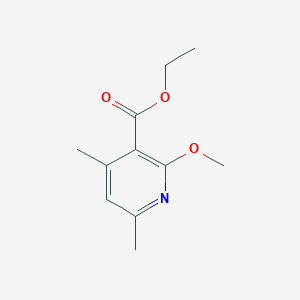
2-((tert-butyldiphenylsilyl)oxy)ethanamine
Vue d'ensemble
Description
2-((tert-butyldiphenylsilyl)oxy)ethanamine is an organic compound with the molecular formula C18H25NOSi. It is a derivative of ethanamine, where the hydrogen atoms are substituted with a tert-butyl group and diphenylsilyloxy group. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups during chemical reactions.
Applications De Recherche Scientifique
2-((tert-butyldiphenylsilyl)oxy)ethanamine is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butyldiphenylsilyl)oxy)ethanamine typically involves the reaction of 2-aminoethanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
2-aminoethanol+tert-butyldiphenylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-butyldiphenylsilyl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenated compounds (e.g., bromine or chlorine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of silyl ethers and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted silyloxy compounds.
Mécanisme D'action
The mechanism of action of 2-((tert-butyldiphenylsilyl)oxy)ethanamine involves its ability to act as a protecting group. The tert-butyl and diphenylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under specific conditions, releasing the original functional group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyloxyethanol
- tert-Butyldiphenylsilyloxyethanol
- tert-Butyldimethylsilyloxyethylamine
Uniqueness
2-((tert-butyldiphenylsilyl)oxy)ethanamine is unique due to its combination of tert-butyl and diphenylsilyloxy groups, which provide both steric protection and stability. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.
Propriétés
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJSFXWUGVWHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451446 | |
| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91578-89-1 | |
| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
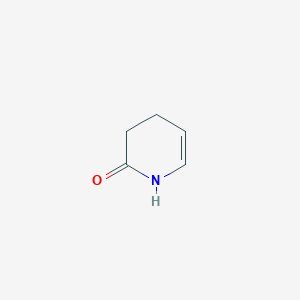
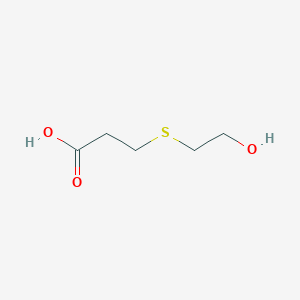

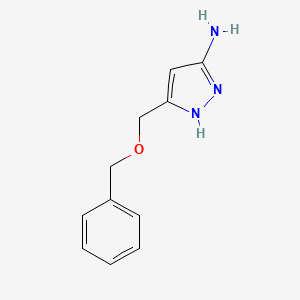
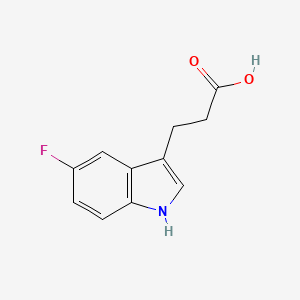
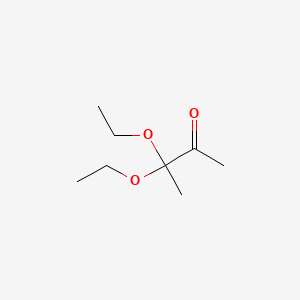

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)
